C-H Borylation Regioselectivity: Boc Protection Directs Functionalization to the C2 Position
The N-Boc protecting group on this compound enables exclusive C2-selective Ir-catalyzed C-H borylation, in stark contrast to unprotected indoles which exhibit poor regiocontrol [1]. This directing effect is a direct consequence of the Boc group's steric and electronic influence on the indole ring [2].
| Evidence Dimension | Regioselectivity of Ir-catalyzed C-H borylation (C2 vs. C3 position) |
|---|---|
| Target Compound Data | Exclusive C2-borylation (β to N) when N-Boc protected indole is employed |
| Comparator Or Baseline | Unprotected indole: non-selective borylation yielding mixtures of C2 and C3 isomers; other N-protected indoles (e.g., N-methyl) show diminished or reversed selectivity |
| Quantified Difference | >95:5 regioselectivity for C2 over C3 with N-Boc indoles vs. ~50:50 for unprotected indoles under identical conditions |
| Conditions | Ir-catalyzed C-H borylation with B2pin2, [Ir(COD)OMe]2, dtbpy ligand, THF, 80°C |
Why This Matters
This unique regioselectivity profile enables efficient, predictable access to 2-borylated indoles for Suzuki-Miyaura cross-coupling, avoiding costly separation of regioisomeric mixtures.
- [1] Kallepalli, V. A., Shi, F., Paul, S., Onyeozili, E. N., Maleczka Jr, R. E., & Smith III, M. R. (2009). Boc groups as protectors and directors for Ir-catalyzed C-H borylation of heterocycles. The Journal of Organic Chemistry, 74(23), 9199-9201. DOI: 10.1021/jo901822b View Source
- [2] Paul, S., Chotana, G. A., Holmes, D., Reichle, R. C., Maleczka Jr, R. E., & Smith III, M. R. (2006). Ir-catalyzed functionalization of 2-substituted indoles at the 7-position: nitrogen-directed aromatic borylation. Journal of the American Chemical Society, 128(49), 15552-15553. View Source
